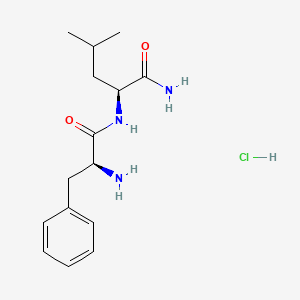

Phe-Leu amide hydrochloride

Description

Significance of Dipeptide Amides in Biochemical and Medicinal Chemistry

In biochemistry, the amide bond is fundamental to the structure of proteins and peptides, linking amino acids together. numberanalytics.com The planarity and rigidity of this bond, resulting from its partial double bond character, are crucial in determining the three-dimensional structure and stability of proteins. numberanalytics.comyoutube.com Dipeptide amides serve as simplified models for investigating the intricate interactions within larger protein structures and the mechanisms of enzyme activity.

In medicinal chemistry, dipeptide amides are explored for their potential therapeutic applications. They can act as building blocks for more complex peptide-based drugs or exhibit biological activity on their own. researchgate.netnih.gov The modification of the C-terminus to an amide can enhance the stability of peptides against enzymatic degradation, a significant advantage in drug development. nih.gov Researchers have synthesized and screened libraries of dipeptide amides to identify potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), which is implicated in various disease states. acs.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRENTNOEBSBIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669548 | |

| Record name | Phenylalanylleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81638-86-0 | |

| Record name | Phenylalanylleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Biology Approaches for Phenylalanine Leucine Amide Hydrochloride

Chemical Synthesis Protocols

The creation of the peptide bond between phenylalanine and leucine (B10760876) to form Phe-Leu amide requires careful control of protecting groups and activation steps to ensure high yield and chiral purity. jpt.commasterorganicchemistry.com Two main approaches dominate the landscape of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPSS). openaccessjournals.comambiopharm.com

Pioneered by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, simplifying purification steps. peptide.combiosynth.com This method is highly efficient, often automated, and allows for the rapid production of peptides. genscript.combachem.com

The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. jpt.compeptide.com In the synthesis of a dipeptide amide such as Phe-Leu-NH2, the C-terminal leucine is first attached to the resin. The Fmoc protecting group is then removed from the leucine residue, typically with a solution of piperidine (B6355638) in a suitable solvent, to expose the free amine. peptide.com Subsequently, the Fmoc-protected phenylalanine is activated and coupled to the leucine residue.

Optimizing this process involves careful selection of reagents and reaction conditions to maximize yield and minimize side reactions. For instance, the choice of the base for Fmoc deprotection is critical; while piperidine is standard, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate the removal of the Fmoc group, especially for sterically hindered amino acids. peptide.com However, the use of strong bases can also increase the risk of side reactions like diketopiperazine formation, particularly with dipeptides containing proline or glycine (B1666218) at the C-terminus. peptide.comsigmaaldrich.com

The choice of resin is paramount for the successful synthesis of a C-terminal amide. biosynth.com For Phe-Leu-NH2, a resin that yields a C-terminal amide upon cleavage is required. Commonly used resins for this purpose include Rink Amide, Sieber, and PAL (Peptide Amide Linker) resins. merckmillipore.comresearchgate.net

Rink Amide Resin: This is a widely used acid-labile resin for preparing peptide amides via the Fmoc strategy. peptide.comnih.gov The peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), which simultaneously removes the side-chain protecting groups. peptide.comiris-biotech.de

Sieber Amide Resin: This resin is also acid-labile but allows for cleavage under milder acidic conditions (e.g., 1% TFA in DCM), which is beneficial for synthesizing protected peptide amides where side-chain protecting groups need to be preserved. sigmaaldrich.comiris-biotech.de

PAL-PEG-PS Resin: This resin has been shown to be efficient for the synthesis of peptide C-terminal N-alkyl amides, demonstrating high yields in the synthesis of model enkephalin analogs. nih.gov

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups. peptide.com For Phe-Leu-NH2 synthesized on a Rink Amide resin, a cleavage cocktail containing TFA is typically employed. csic.es Scavengers such as water and triisopropylsilane (B1312306) (TIS) are often included in the cleavage mixture to capture reactive carbocations generated during the deprotection of side chains, preventing unwanted side reactions. peptide.comcsic.es

| Resin | Linker Type | Cleavage Condition | Primary Use |

|---|---|---|---|

| Rink Amide Resin | Acid-labile | TFA-based cocktail iris-biotech.de | Routine synthesis of peptide amides. sigmaaldrich.com |

| Sieber Amide Resin | Highly acid-labile | 1% TFA in DCM sigmaaldrich.com | Synthesis of protected peptide amides. sigmaaldrich.com |

| PAL-PEG-PS Resin | Acid-labile | TFA-based cocktail | Efficient for N-alkyl peptide amides. nih.gov |

| MBHA Resin | Acid-labile | HF or other strong acids | Ideal for Boc-SPPS of peptide amides. merckmillipore.com |

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. bachem.com The choice of coupling reagent directly impacts the efficiency of the reaction and the potential for racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. jpt.comwikipedia.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization. americanpeptidesociety.orgpeptide.com To suppress this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. wikipedia.orgamericanpeptidesociety.org

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.compeptide.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are popular for their high coupling efficiency and low racemization rates. bachem.compeptide.com

Racemization is a significant concern, especially for amino acids that are particularly susceptible, such as histidine and cysteine. wikipedia.orgpeptide.com Control measures include the use of racemization-suppressing additives and optimizing reaction conditions like temperature. nih.gov For instance, using HOBt or HOAt with a carbodiimide (B86325) forms an active ester intermediate that is less prone to racemization. wikipedia.org Newer additives like OxymaPure have also been developed as safer and effective alternatives to HOBt. acs.org

| Coupling Reagent | Class | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| DCC/DIC | Carbodiimide | Cost-effective and efficient. americanpeptidesociety.org | High risk of racemization; requires additives like HOBt. wikipedia.orgamericanpeptidesociety.org |

| HBTU/TBTU | Uronium/Aminium | High coupling efficiency, low racemization. peptide.com | Excess can lead to peptide chain termination. peptide.com |

| HATU | Uronium/Aminium | Very effective for difficult couplings. bachem.com | Higher cost. |

| PyBOP | Phosphonium | Efficient and less toxic byproducts than BOP. bachem.com | - |

| COMU | Uronium/Aminium | High efficiency, low racemization, good solubility. acs.org | - |

Traditional peptide synthesis, particularly SPPS, generates a significant amount of chemical waste, and many of the solvents used, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are hazardous. acs.orgtandfonline.com This has spurred the development of "green" chemistry approaches to make peptide synthesis more environmentally friendly and sustainable. oxfordglobal.combohrium.com

Key areas of focus in green peptide chemistry include:

Solvent Replacement: Researchers are actively seeking safer, more sustainable solvents to replace DMF and other hazardous chemicals. tandfonline.comnih.gov Some promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). tandfonline.combiotage.com Binary solvent mixtures are also being explored to fine-tune solvent properties for different steps of the synthesis. bachem.comacs.org

Energy Efficiency: Microwave-assisted peptide synthesis has emerged as a way to accelerate coupling and deprotection reactions, reducing reaction times and potentially improving yields. genscript.comcem.com Ultrasound-assisted synthesis in green solvents is another innovative approach. rsc.org

Waste Reduction: Methodologies like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) aim to eliminate resin washing steps, drastically reducing solvent consumption. cem.com

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method where reactions are carried out in a homogeneous solution. ambiopharm.comproteogenix.science While it can be more time-consuming and require purification after each step, SolPSS is often preferred for large-scale synthesis and for shorter peptides where purification by crystallization is feasible. ambiopharm.comcambrex.com

For the synthesis of Phe-Leu amide, a typical SolPSS approach would involve protecting the N-terminus of phenylalanine (e.g., with a Boc or Fmoc group) and the C-terminus of leucine as a methyl or ethyl ester. sci-hub.se The two protected amino acids are then coupled in solution using a suitable coupling agent. nih.gov A study demonstrated the efficient synthesis of N-Fmoc-dipeptide methyl esters using titanium tetrachloride (TiCl4) as a condensing agent, accelerated by microwave irradiation, achieving high yields in short reaction times while preserving chiral integrity. nih.govmdpi.com This method is compatible with various protecting groups, including Fmoc, Boc, and Z. mdpi.com

A key advantage of SolPSS is the potential for reduced use of excess reagents compared to SPPS. ambiopharm.com Furthermore, recent advancements have led to hybrid methods that combine the benefits of both solid- and solution-phase techniques. proteogenix.science Liquid-Phase Peptide Synthesis (LPPS) utilizes a soluble polymer support, allowing for homogeneous reaction conditions while still enabling easy purification by precipitation or filtration. proteogenix.sciencersc.org This approach aligns well with green chemistry principles by reducing solvent and reagent usage. bachem.comrsc.org

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic peptide synthesis combines the advantages of chemical and enzymatic methods to construct peptide chains. google.com This approach typically involves the enzymatic coupling of peptide fragments that may have been synthesized chemically. google.com The core of this strategy lies in using enzymes to form the peptide bond, which circumvents the need for extensive side-chain protection and reduces the risk of racemization often associated with chemical activation. google.commdpi.com

In a typical chemo-enzymatic process, an N-protected amino acid or peptide with a C-terminal ester is used as the acyl donor. A hydrolytic enzyme, such as a protease, catalyzes the reaction in two main ways: the thermodynamic (equilibrium-controlled) approach or the kinetically controlled approach. google.comgoogle.com The kinetic approach, which utilizes reactive alkyl esters as starting materials, is generally preferred as it requires less enzyme, has shorter reaction times, and often results in significantly higher yields. google.com For the synthesis of a dipeptide like Phe-Leu-NH2, a suitable N-protected Phenylalanine ester would be coupled with Leucine amide, catalyzed by a protease. mdpi.com This method leverages the stereospecificity of the enzyme to ensure the correct L-L configuration of the final product while benefiting from the chemical synthesis of the protected precursors. researchgate.net The final deprotection of the N-terminal group and formation of the hydrochloride salt are typically achieved through standard chemical procedures.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis provides a powerful and "green" alternative to traditional chemical peptide synthesis. Biocatalysts, particularly proteases and amidases, operate under mild conditions and exhibit high stereoselectivity, which is crucial for producing biologically active peptides. researchgate.net

Proteases are widely used to catalyze the formation of peptide bonds in a reaction that is essentially the reverse of their natural hydrolytic function. researchgate.net This can be achieved by shifting the reaction equilibrium towards synthesis, often by using organic solvents or low-water systems. researchgate.netnih.gov The synthesis generally follows a kinetically controlled mechanism where an acyl-enzyme intermediate is formed from an N-protected amino acid ester (the acyl donor). nih.govethz.ch This intermediate is then attacked by the amino group of an amino acid amide (the nucleophile), such as Leucine amide, to form the dipeptide. mdpi.comethz.ch

Several proteases, including α-chymotrypsin, subtilisin, papain, and thermolysin, have been successfully employed for dipeptide synthesis. mdpi.comnih.govtandfonline.com For the synthesis of Phe-Leu-NH2, α-chymotrypsin is a particularly suitable catalyst because it shows high specificity for aromatic amino acids like Phenylalanine as the acyl donor. nih.gov The enzyme recognizes the N-protected Phe-ester, forms the acyl-enzyme intermediate, and then facilitates the transfer of the acyl group to Leucine amide to yield the desired N-protected Phe-Leu-NH2. mdpi.com

The choice of the N-alpha (Nα) protecting group and the composition of the reaction medium have a profound impact on the yield and kinetics of the enzymatic synthesis of X-Phe-Leu-NH2 (where X is the protecting group). Studies using α-chymotrypsin have shown that protecting groups such as Acetyl (Ac), Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and Formyl (For) can lead to high peptide yields, often between 82% and 99%. nih.govnih.gov

The reaction medium, typically a mixture of an organic solvent and a small amount of aqueous buffer, is also a critical factor. Solvents like acetonitrile (B52724), ethyl acetate (B1210297), and dimethylformamide (DMF) are commonly used. nih.govnih.gov Research indicates that high yields (92% to 99%) can be achieved in either acetonitrile or ethyl acetate for the synthesis of various N-protected Phe-Leu-NH2 derivatives. nih.gov The hydrophobicity and dipole moment of the protecting group can correlate with the reaction rate, with less hydrophobic groups sometimes leading to higher kinetic constants. nih.gov For instance, in one study, Boc and Z were found to be the most reactive Nα-protecting groups for the synthesis of X-Phe-Leu-NH2. nih.gov

Table 1: Influence of N-alpha Protecting Group and Reaction Conditions on the α-Chymotrypsin-Catalyzed Synthesis of X-Phe-Leu-NH2

| Nα-Protecting Group | Reaction Medium | Temperature | Yield | Reference |

|---|---|---|---|---|

| For, Ac, Boc, Z | Buffer/DMF | Low | 82% to 85% | nih.gov |

This table is generated based on data reported in the cited literature. "Low" temperature refers to conditions optimized in the study. For = Formyl; Ac = Acetyl; Boc = tert-Butoxycarbonyl; Z = Benzyloxycarbonyl; Mal = Maleoyl; Pheac = Phenylacetyl; Alloc = Allyloxycarbonyl.

The success of enzymatic dipeptide synthesis hinges on the substrate specificity of the chosen enzyme. Proteases and amidases exhibit distinct preferences for the amino acid residues they will accept as acyl donors and nucleophiles.

Proteases :

α-Chymotrypsin shows a strong preference for aromatic amino acids (like Phenylalanine, Tyrosine) as acyl donors, which aligns with its S1 subsite specificity. nih.gov Its specificity for the nucleophile (the S1' subsite) can be influenced by the reaction medium; in hydrophilic organic solvents, it can show higher specificity for hydrophilic amino acid amides. nih.gov

Subtilisin Carlsberg and Subtilisin BPN' are specific to both aromatic and neutral aliphatic amino acids as acyl donors. nih.gov

Thermolysin is known for its broad specificity for carboxylic acid substrates and is often used in peptide synthesis, catalyzing bond formation with hydrophobic amino acids. researchgate.netnih.gov

Papain has also been used as a catalyst, with its specificity influenced by the protecting groups and reaction media. tandfonline.com

Amidases : Amidases are enzymes that can catalyze the hydrolysis or synthesis of amide bonds. Some amidases have been studied for their role in peptide synthesis. For example, a peptide amidase from orange peel was used for the C-terminal amidation of peptides. researchgate.net The substrate specificity of these enzymes can be more restricted in the synthetic direction compared to hydrolysis. researchgate.net An L-amidase from Ochrobactrum anthropi displayed broad substrate specificity, showing high activity towards various α-amino acid amides, including dl-Phe-NH2, but it did not convert dipeptides. nih.gov This suggests its potential role is more in the resolution of racemic amino acid amides rather than direct dipeptide synthesis. nih.gov The specificity of enzymes like BacD is restricted to smaller amino acids at the N-terminus but accepts a wide range of hydrophobic amino acids like Phe at the C-terminus. mdpi.com

Stereochemical Considerations in Synthesis

Maintaining stereochemical integrity is paramount in peptide synthesis, as the biological activity of a peptide is dictated by its specific configuration (typically L-amino acids in nature). masterorganicchemistry.com Chemical synthesis methods often require coupling reagents that can increase the risk of epimerization, particularly at the C-terminal amino acid of a peptide fragment. mdpi.com

Enzymatic synthesis offers a significant advantage in stereochemical control. Proteases and other biocatalysts are inherently stereospecific and typically act only on L-amino acids, thus preventing racemization and ensuring the formation of the desired stereoisomer. researchgate.net When synthesizing Phe-Leu-NH2, using an enzyme like α-chymotrypsin ensures that the L-Phe acyl donor couples with the L-Leu-NH2 nucleophile, yielding the L-L dipeptide exclusively.

Some enzymes, however, are D-stereospecific and can be used to synthesize peptides containing D-amino acids, which can enhance proteolytic stability. researchgate.net For instance, a D-stereospecific amidohydrolase was used to synthesize various D-amino acid-containing dipeptides. researchgate.net The choice of enzyme is therefore a critical tool for controlling the final stereochemistry of the peptide. In the context of Phe-Leu amide, unless a D-amino acid is intentionally desired, an L-specific protease is the catalyst of choice to produce the natural L-Phe-L-Leu-amide.

Advanced Analytical Characterization in Phenylalanine Leucine Amide Hydrochloride Research

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating Phe-Leu amide hydrochloride from impurities and for its isolation. nih.govamericanpeptidesociety.org High-performance liquid chromatography (HPLC) is the foremost method employed for this purpose, offering high resolution and efficiency. nih.govharvardapparatus.com

HPLC is a cornerstone technique for the analysis of peptides and their derivatives. nih.govharvardapparatus.com For compounds like this compound, various HPLC modes can be utilized, but reversed-phase HPLC (RP-HPLC) is the most common. nih.govscispace.com Method development begins with screening different stationary phases and mobile phase conditions to achieve the desired selectivity. phenomenex.com The choice of column, typically silica-based, and its chemical modification (e.g., C18) are critical for effective separation. nih.govwindows.net The mobile phase usually consists of an aqueous component and an organic modifier, like acetonitrile (B52724), with additives such as trifluoroacetic acid (TFA) to improve peak shape. hplc.eu Gradient elution, where the concentration of the organic solvent is gradually increased, is standard for eluting peptides with varying hydrophobicities. phenomenex.com

Table 1: Typical HPLC Methodologies for Peptide Analysis

| Parameter | Common Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica-based C18 or C8 | Provides a hydrophobic surface for interaction and separation. americanpeptidesociety.orghplc.eu |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent to improve peak shape. hplc.eu |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier used to elute the analyte from the column. phenomenex.com |

| Elution Mode | Gradient Elution | Allows for the separation of compounds with a wide range of hydrophobicities by gradually increasing the organic modifier concentration. phenomenex.com |

| Detection | UV Absorbance (e.g., 210-220 nm) | Detects the peptide bonds, allowing for quantification. |

Reversed-phase HPLC (RP-HPLC) is the predominant technique for both the analysis and purification of peptides due to its high resolving power. nih.govharvardapparatus.comhplc.eu Separation in RP-HPLC is based on the hydrophobic character of the analyte. nih.govamericanpeptidesociety.org Peptides adsorb onto the hydrophobic stationary phase (e.g., C18) and are eluted in order of increasing hydrophobicity as the concentration of the organic mobile phase increases. nih.govharvardapparatus.com Phe-Leu amide, composed of two hydrophobic amino acids (phenylalanine and leucine), interacts significantly with the stationary phase. hplc.eu

For quantitative analysis, RP-HPLC is coupled with UV detection. springernature.comjocpr.com The method must be validated to ensure it is accurate, linear, and precise for its intended purpose. jocpr.com Pre-column derivatization can be used to introduce chromophores, enhancing detection for quantitative analysis, although direct detection of the peptide bond is also common. springernature.com The high resolution of RP-HPLC allows it to separate closely related impurities, such as by-products from synthesis, from the main this compound peak. hplc.eulcms.cz

Table 2: Key Parameters in RP-HPLC for Peptide Quantification

| Parameter | Description | Relevance to Phe-Leu Amide HCl |

|---|---|---|

| Stationary Phase | Porous silica (B1680970) particles with bonded alkyl chains (e.g., C18, 300 Å pore size). windows.net | The large pore size is suitable for peptides, and the C18 phase provides strong hydrophobic retention for Phe and Leu residues. hplc.eu |

| Mobile Phase pH | Typically acidic (pH 2-3) using TFA. phenomenex.comhplc.eu | Ensures protonation of acidic residues and suppresses silanol (B1196071) activity on the stationary phase, leading to sharper peaks. |

| Gradient Slope | Shallow gradients (e.g., 1% increase in organic solvent per minute). phenomenex.com | Provides optimal resolution for separating peptides with similar hydrophobicities. phenomenex.com |

| Quantification | Integration of peak area from UV chromatogram. | The area under the peak is proportional to the concentration of the analyte, allowing for precise quantification. nih.gov |

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details. americanpeptidesociety.org

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of peptides and proteins. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com It is particularly suitable for generating gas-phase ions from molecules in solution without significant fragmentation. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com For a dipeptide amide like Phe-Leu amide, ESI-MS in positive ion mode typically produces a protonated molecular ion, [M+H]+. europeanpharmaceuticalreview.com The accurate mass measurement of this ion allows for the unambiguous confirmation of the compound's molecular formula. The number of charges observed in positive ESI-MS is often related to the number of basic amino acids in the peptide. ucsf.edu The technique is highly sensitive and can be used to verify the successful synthesis of the target peptide and confirm the mass and purity of the final product. nih.gov

Table 3: ESI-MS Parameters for Peptide Analysis

| Parameter | Typical Setting/Mode | Information Yielded |

|---|---|---|

| Ionization Mode | Positive Ion Mode | Generates protonated molecules [M+H]+, which are readily detected. europeanpharmaceuticalreview.com |

| Ionization Source | Electrospray Ionization (ESI) | A "soft" technique that minimizes fragmentation and preserves the molecular ion. americanpeptidesociety.orgeuropeanpharmaceuticalreview.com |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio to determine molecular weight. nih.gov |

| Observed Ion | [M+H]+ | Provides the molecular weight of the Phe-Leu amide. |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.govnwo.nl This hybrid technique is invaluable for monitoring the progress of chemical reactions, such as the synthesis of Phe-Leu amide. nih.govnih.gov By analyzing aliquots from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product. nih.govchemrxiv.org LC-MS is also crucial for impurity profiling in peptide synthesis, as it can detect and help identify process-related impurities, such as by-products from incomplete deprotection or side reactions. lcms.cz The information obtained from LC-MS analysis is vital for optimizing synthetic procedures and confirming the structure of the final product. nwo.nl

Spectroscopic Characterization for Conformational and Interaction Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for investigating the conformational preferences of dipeptides in solution. nih.govresearchgate.netunipi.it These methods provide insights into the peptide's secondary structure by probing the vibrational modes of the peptide backbone, particularly the amide bonds. nih.govresearchgate.net The advantage of vibrational spectroscopy over methods like NMR is its much shorter timescale, which allows for the characterization of short-lived conformational states. nih.govresearchgate.net

The analysis of specific spectral regions, such as the Amide I (primarily C=O stretching) and Amide III bands, can reveal the populations of different backbone conformations, such as polyproline II (P(II)), β-sheet, and α-helical structures. nih.govresearchgate.net For a small, flexible dipeptide like Phe-Leu amide, these techniques can help determine its preferred backbone dihedral angles (φ and ψ) and how they might be influenced by the solvent environment. nih.gov For instance, studies on similar dipeptides have shown that the frequencies of the Amide I band can correlate with conformational preferences. nih.govresearchgate.net Such studies are fundamental to understanding the relationship between the primary amino acid sequence and the resulting three-dimensional structure.

Table 4: Spectroscopic Techniques for Dipeptide Conformational Analysis

| Technique | Key Spectral Region | Structural Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | Amide I (1600-1700 cm⁻¹), Amide III | Provides information on backbone conformation (P(II), β-sheet, α-helix populations). nih.govresearchgate.net |

| Raman Spectroscopy | Amide I, Amide III, Skeletal Vibrations | Complements IR spectroscopy and provides indicators for the populations of P(II), β, and αR conformations. nih.govresearchgate.net |

| Circular Dichroism (CD) | Far-UV region (190-250 nm) | Sensitive to the overall secondary structure content of the peptide backbone. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules. In the context of this compound, CD spectroscopy can provide insights into the conformational preferences of the dipeptide backbone.

The CD spectrum of a peptide is sensitive to its secondary structure, such as α-helices, β-sheets, and random coils. For instance, synthetic peptides corresponding to signal sequences have been shown to exhibit CD spectra with two negative bands around 205 and 220 nm, which are characteristic of an α-helical conformation nih.gov. While a dipeptide like Phe-Leu amide is too short to form stable secondary structures on its own, CD spectroscopy can still reveal information about its conformational ensemble and how it might be influenced by its environment, such as the solvent or the presence of other molecules. Theoretical simulations combining time-dependent density functional theory (TDDFT) and molecular dynamics (MD) have been used to calculate the CD spectra of cyclic dipeptides, demonstrating the technique's sensitivity to both backbone and side-chain chromophores nih.gov.

The stereochemistry of the constituent amino acids plays a critical role in the resulting CD signal. Studies on heterochiral tripeptides have shown that the stereoconfiguration of the central amino acid can dictate the chirality of supramolecular arrangements researchgate.net. This highlights the sensitivity of CD spectroscopy to the precise three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules like this compound at the atomic level. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra of amides can be complex due to the restricted rotation around the amide bond, which can lead to the observation of distinct signals for different rotamers researchgate.net. The chemical shifts of protons, particularly those attached to the amide nitrogen and the α-carbons of the amino acid residues, are sensitive to the local conformation and intermolecular interactions, such as hydrogen bonding mdpi.comnih.gov.

¹³C NMR spectroscopy is also highly informative. The chemical shifts of the carbonyl carbons in amino acid and peptide derivatives are known to be correlated with solvent polarity and can be influenced by both intramolecular and intermolecular hydrogen bonding mdpi.com. Advanced NMR techniques, such as 3D ¹⁵N/¹⁵N/¹H chemical shift correlation experiments, can be employed for more complex peptides to resolve amide-proton resonances and correlate the chemical shifts of ¹⁵N nuclei, providing detailed connectivity information nih.gov.

| Nucleus | Typical Chemical Shift Range (ppm) in Peptides | Information Provided |

| ¹H | 0.5 - 9.0 | Proton environment, coupling, and conformation |

| ¹³C | 10 - 180 | Carbon skeleton, carbonyl groups, and side chains |

| ¹⁵N | 100 - 130 (Amide) | Amide bond environment and hydrogen bonding |

This table provides general chemical shift ranges for peptides and is not specific to this compound.

Fluorescence Spectroscopy for Interaction Detection

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules. While this compound itself does not possess significant intrinsic fluorescence, the phenylalanine residue contains a phenyl group that can exhibit weak fluorescence. The intrinsic fluorescence of proteins, which arises from aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine, is often used to probe protein structure and interactions nih.govnih.gov.

When studying the interaction of this compound with a protein, changes in the protein's intrinsic fluorescence can be monitored. For example, if the dipeptide binds to a protein near a tryptophan or tyrosine residue, the fluorescence emission of that residue may be quenched or enhanced, and the emission maximum may shift nih.gov. This phenomenon, known as fluorescence quenching, can be used to determine binding affinities and thermodynamic parameters of the interaction nih.govresearchgate.net.

The experimental setup for such studies typically involves exciting the protein at a wavelength of 280 nm or 295 nm and monitoring the emission spectrum nih.gov. The fluorescence intensity is measured at different concentrations of the interacting molecule (in this case, this compound) to quantify the extent of the interaction.

Amino Acid Composition Analysis

Amino acid analysis is a fundamental technique used to determine the identity and quantity of amino acids in a peptide or protein sample. For this compound, this analysis would confirm the presence of phenylalanine and leucine (B10760876) in the correct stoichiometric ratio.

The standard procedure involves the hydrolysis of the peptide bond to liberate the individual amino acids. This is typically achieved by heating the sample in 6 N hydrochloric acid at around 110°C for 24 hours usp.orgcat-online.com. To prevent the degradation of certain amino acids, protective agents like phenol (B47542) may be added to the hydrolysis solution usp.orgusp.org.

Following hydrolysis, the amino acid mixture is separated and quantified using chromatographic techniques. Ion-exchange chromatography followed by post-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) is a common method usp.org. Alternatively, pre-column derivatization followed by reversed-phase high-performance liquid chromatography (HPLC) can be used usp.org.

| Amino Acid | Expected Molar Ratio |

| Phenylalanine | 1 |

| Leucine | 1 |

Enantiomeric Purity Determination and Racemization Studies

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, determining the enantiomeric purity of this compound is crucial to ensure that it consists of the desired L- or D-isomers of phenylalanine and leucine. Racemization, the conversion of one enantiomer into an equal mixture of both, can occur during peptide synthesis or hydrolysis cat-online.comnih.gov.

The analysis of enantiomeric purity typically involves the hydrolysis of the peptide, followed by the separation of the D- and L-amino acid enantiomers using chiral chromatography nih.gov. Gas chromatography (GC) on a chiral stationary phase is a widely used technique for this purpose cat-online.com. The amino acids are usually derivatized before GC analysis to increase their volatility.

To account for any racemization that may occur during the acid hydrolysis step of sample preparation, deuterated acid can be used nih.gov. This allows for the differentiation between the D-amino acids originally present in the sample and those formed during the analytical procedure. Several coupling reagents have been developed to minimize racemization during the chemical synthesis of peptides rsc.orgrsc.org.

The determination of enantiomeric purity is a critical quality control step in the synthesis of therapeutic peptides, as the presence of undesired enantiomers can affect the efficacy and safety of the product nih.gov.

Molecular Interactions and Biological Activity Mechanisms of Phenylalanine Leucine Amide Hydrochloride

Enzyme Substrate and Inhibitor Research

The Phe-Leu amide motif is instrumental in research concerning enzyme kinetics and inhibition, providing insights into the specificity and mechanisms of various proteases.

Substrate Specificity Profiling for Proteases (e.g., Cysteine Proteases, M4 Peptidases, Transglutaminases, ACE)

The interaction of Phe-Leu amide with various proteases reveals specific substrate preferences, particularly for enzymes that recognize hydrophobic residues.

Cysteine Proteases: Cathepsins, a major group of cysteine proteases, exhibit a preference for hydrophobic residues at specific subsites. For instance, the S2 subsites of both cathepsin V and cathepsin L show a requirement for hydrophobic residues, with a clear preference for Phenylalanine (Phe) and Leucine (B10760876) (Leu) nih.gov. Cathepsin L, in particular, is distinguished from other cysteine cathepsins by its specificity for aromatic residues like Phe, Trp, and Tyr, as well as Leu, at the P2 position researchgate.net. Studies on Fasciola hepatica cathepsins L have also shown a preference for Leu in the P2 position frontiersin.orgnih.gov. While these studies use longer peptide substrates, the recurring preference for Phe and Leu highlights the importance of this dipeptide motif in substrate recognition by certain cysteine proteases.

M4 Peptidases: Thermolysin, a well-studied M4 family metalloproteinase, demonstrates a preference for cleaving peptide bonds where the amino acid in the P1' position is hydrophobic researchgate.net. The wild-type enzyme's S1' pocket is optimally suited for binding leucine side chains. However, mutations in this subsite can alter its specificity, for example, reducing the size of the residue at position 202 can lead to a higher efficiency towards substrates with Phe in the P1' position researchgate.net. This demonstrates the enzyme's capacity to interact favorably with both phenylalanine and leucine residues.

Transglutaminases: These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. The substrate specificity of transglutaminases can be influenced by the amino acids surrounding the reactive glutamine. For tissue type transglutaminases from guinea pig liver and fish, the substitution of the amino acid at the C-terminal of a glutamine residue with a hydrophobic amino acid, such as leucine, has been shown to accelerate the reaction nih.gov. This suggests that the presence of a hydrophobic residue like leucine can positively influence the recognition of the substrate by these enzymes.

Angiotensin-Converting Enzyme (ACE): ACE is a dipeptidyl carboxypeptidase that cleaves the C-terminal dipeptide His-Leu from angiotensin I to produce the potent vasoconstrictor angiotensin II nih.gov. The natural substrate specificity of ACE for the His-Leu dipeptide underscores its affinity for substrates with a C-terminal leucine. Synthetic substrates for ACE, such as Z-Phe-His-Leu and Hip-His-Leu, are commonly used to assay its activity, further demonstrating the enzyme's recognition of peptides ending in leucine researchgate.netnih.gov.

The following table summarizes the substrate specificity of various proteases for Phenylalanine and Leucine residues.

| Enzyme Class | Specific Enzyme(s) | Subsite Preference for Phe/Leu |

| Cysteine Proteases | Cathepsin V, Cathepsin L | S2 subsite shows a strong preference for Phe and Leu nih.gov. |

| M4 Peptidases | Thermolysin | The S1' subsite is optimized for binding leucine, but mutations can increase affinity for phenylalanine researchgate.net. |

| Transglutaminases | Guinea Pig Liver & Fish TGase | Hydrophobic residues like Leucine C-terminal to Gln can accelerate the reaction nih.gov. |

| Dipeptidyl Carboxypeptidases | Angiotensin-Converting Enzyme (ACE) | Cleaves the C-terminal dipeptide His-Leu from Angiotensin I, indicating a preference for C-terminal Leucine nih.gov. |

Kinetic Parameters of Enzymatic Hydrolysis and Transamidation Reactions

While specific kinetic parameters (Km and kcat) for the direct hydrolysis or transamidation of Phe-Leu amide hydrochloride are not extensively documented in the reviewed literature, related studies provide valuable insights. The kinetics of enzymatic reactions are highly dependent on the full peptide sequence and not just the dipeptide motif.

For enzymatic hydrolysis , studies on L-aminopeptidase from Pseudomonas putida show a clear preference for substrates with a hydrophobic side chain at the N-terminus, with substrates having an N-terminal leucine being the most readily hydrolyzed researchgate.net. For the hydrolysis of amide substrates by engineered Pseudomonas aeruginosa lipase, kinetic analysis revealed that mutations could significantly alter both the Michaelis constant (Km) and the catalytic rate constant (kcat) oup.com. For instance, one mutant showed a 6.9-fold higher kcat for amide hydrolysis compared to another, although its affinity for the substrate (Km) was lower oup.com.

In transamidation reactions , the kinetic properties can be complex. For example, the transamidation of secondary amides can follow first-order kinetics with respect to the metal catalyst and the amine, while being zero-order for the amide mdpi.com. The steady-state kinetics of transglutaminases have been investigated using model substrates, yielding kcat values of 1.8 s⁻¹ for plasma and 0.9 s⁻¹ for liver γ-glutamyltransferase, with an identical affinity for the first substrate (Ka of 4 x 10⁻⁴ M) nih.gov.

The table below presents representative kinetic data for the hydrolysis of substrates with hydrophobic residues by certain proteases, illustrating the range of kinetic parameters observed.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Cathepsin B | Z-Phe-Arg-AMC | - | - | 190 |

| PseA aminopeptidase | L-Leu-p-nitroanilide | 3.02 | - | - |

| Engineered P. aeruginosa lipase (Sat252) | Amide 2 | 0.058 | 0.0047 | 81 |

Note: Data is for illustrative purposes with similar substrates, not specifically this compound.

Rational Design of Enzyme Inhibitors Based on Phe-Leu Amide Motif

The Phe-Leu amide motif is a valuable scaffold for the rational design of enzyme inhibitors due to the preference of many proteases for hydrophobic residues. By incorporating this dipeptide into a larger molecule with a reactive "warhead" or modifying its structure to mimic a transition state, potent and selective inhibitors can be developed.

A notable example is the design of an inhibitor for Angiotensin-Converting Enzyme (ACE). The natural substrate for ACE is angiotensin I, which has a C-terminal sequence of -Phe-His-Leu. Based on this, a tripeptide, L-Phe-D-His-L-Leu, was custom-designed by altering the stereochemistry of the histidine residue. This modification resulted in a potent and competitive inhibitor of ACE, demonstrating that the Phe-Leu containing C-terminus of the natural substrate is a key recognition element that can be exploited for inhibitor design researchgate.net.

Similarly, peptides containing the Lys-Asn-Phe-Leu sequence have been identified as ACE inhibitors nih.gov. The presence of Phe and Leu at the C-terminus is crucial for the inhibitory activity, highlighting the importance of this dipeptide in binding to the active site of ACE.

Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-competitive)

Inhibitors designed based on the Phe-Leu amide motif can exhibit different mechanisms of inhibition. The custom-designed ACE inhibitor, L-Phe-D-His-L-Leu, was found to inhibit ACE activity in a dose-dependent and competitive manner researchgate.net. This indicates that the inhibitor directly competes with the natural substrate for binding to the active site of the enzyme. Molecular docking studies further supported this by showing strong interactions of the inhibitor with the critical active site amino acid residues of ACE researchgate.net.

In contrast, some ACE inhibitory peptides have been shown to act as mixed-type inhibitors nih.gov. These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, interacting with non-catalytic sites. This binding can lead to conformational changes in the enzyme, reducing its affinity for the substrate and thereby decreasing its activity nih.gov.

Peptide-Protein and Protein-Protein Interaction Modulations

The Phe-Leu amide structure is also a useful model for understanding the fundamental principles of how peptides recognize and interact with larger protein surfaces.

Role as a Model Compound in Studying Peptide-Protein Recognition

The Phe-Leu dipeptide motif is significant in the study of peptide-protein recognition due to the prevalence of hydrophobic interactions in these binding events. Research on the selective recognition of peptides by supramolecular receptors has focused on peptides containing pairs of residues such as Tyr-Leu or Phe-Leu nih.gov. This indicates that the combination of an aromatic residue (Phenylalanine) and a bulky aliphatic residue (Leucine) provides a strong basis for molecular recognition.

The ability of a binding site to accommodate a variety of peptide ligands is often facilitated by hydrophobic interactions. For instance, in the binding of peptides to the hA5 protein, two largely hydrophobic regions of the binding site coordinate the non-specific binding of bulky hydrophobic side chains, including Leu and Phe biorxiv.org. This demonstrates how motifs like Phe-Leu can contribute to the binding affinity and specificity in peptide-protein interactions, even in systems with relatively low specificity.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the provided outline.

The search did not yield specific research findings for "this compound" in the following key areas mandated by the outline:

Influence on Protein Self-Association and Oligomerization: No studies were found that specifically investigate the effect of this compound on these processes.

Interaction with G-Protein Coupled Receptors (GPCRs):

Delta Opioid Receptor (DOPr) Binding and Activity: There is no specific literature detailing the binding affinity or functional activity of this compound at the Delta Opioid Receptor.

Protease-Activated Receptor-1 (PAR-1) Ligand Studies: The compound has not been identified or studied as a ligand for PAR-1 in the available research.

Substance P 1-7 Binding Site Affinity: While related dipeptides have been studied in this context, specific binding data for this compound is not available.

Signaling Pathway Modulation: No information was found linking this compound to the modulation of specific signaling pathways such as ERK1/2 phosphorylation, cAMP production, or beta-arrestin recruitment.

Neurological System Interactions: While the constituent amino acids, phenylalanine and leucine, have known neurological roles, specific interactions of the dipeptide this compound within the neurological system have not been detailed in the available literature.

To ensure the content is scientifically accurate and strictly adheres to the provided outline focusing solely on "this compound," the article cannot be generated at this time due to the absence of specific research data for this compound in the requested contexts.

Neurological System Interactions

Influence on Neurotransmitter Levels (e.g., Dopamine)

The phenylalanine component of Phenylalanine-Leucine (Phe-Leu) amide hydrochloride is an essential amino acid that serves as a precursor for tyrosine, which in turn is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine. biorxiv.org Consequently, the metabolism of phenylalanine is intricately linked to dopaminergic pathways. Research indicates that high concentrations of phenylalanine can compete with tyrosine for transport across the blood-brain barrier via the large neutral amino acid transporter (LAT1). nih.gov This competition can lead to reduced tyrosine availability within the brain, subsequently limiting the rate of dopamine synthesis.

Studies have shown that elevated levels of phenylalanine can lead to a depletion of intracellular tyrosine and dopamine. biorxiv.org In experimental models, high phenylalanine concentrations have been observed to decrease dopamine content. biorxiv.org This inhibitory effect is primarily attributed to two mechanisms: reduced transport of tyrosine into the brain and competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, by high levels of phenylalanine. nih.gov Therefore, while phenylalanine is a necessary precursor, its excessive concentration can paradoxically lead to a reduction in dopamine levels. Dietary depletion of phenylalanine and its metabolic product, tyrosine, has been shown to lower brain dopamine activity in humans. researchgate.netpsychiatryonline.org

Potential Neuroprotective Activities

While direct studies on the neuroprotective effects of this compound are limited, research on its constituent amino acids and related peptides suggests potential neuroprotective properties. Phenylalanine derivatives have been investigated for their neuroprotective actions. researchgate.net Furthermore, peptides containing leucine have demonstrated neuroprotective activities. For instance, linear peptides containing D-leucine have been isolated and shown to exhibit neuroprotective effects against oxygen-glucose deprivation/reperfusion injury in neuronal cell cultures. researchgate.net Dipeptides, in general, are being explored for various biological activities, including their potential roles in the central nervous system. researchgate.net The structural characteristics of dipeptides can influence their stability and ability to interact with cellular receptors, potentially mediating neuroprotective effects. researchgate.net

Metabolic and Anabolic Process Involvement

Modulation of Muscle Protein Synthesis

The dipeptide Phenylalanine-Leucine is composed of two essential amino acids that play crucial roles in the regulation of muscle protein synthesis. Leucine, in particular, is recognized as a key anabolic trigger that stimulates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. physiology.org The activation of mTORC1 signaling is a critical step in initiating the translation of messenger RNA into protein.

Recent studies have highlighted the potential for dipeptides to be more effective than individual amino acids in stimulating muscle protein synthesis. Specifically, the ingestion of dileucine has been shown to be more effective than an equivalent dose of leucine in increasing muscle protein turnover by stimulating myofibrillar protein synthesis rates in young men. physiology.org This suggests that dipeptides may be absorbed and utilized differently than free-form amino acids, potentially leading to a more potent anabolic response. physiology.org Although this research focused on dileucine, it provides a strong rationale for the potential of a Phe-Leu dipeptide to modulate muscle protein synthesis effectively, given the established roles of both phenylalanine and leucine in this process. physiology.orgnih.govnih.govresearchgate.net

Interactive Data Table: Effects of Leucine and Dileucine on Muscle Protein Synthesis

| Treatment | Cumulative Myofibrillar Protein Synthesis (MPS) (%·h⁻¹) | Plasma Leucine Net Area Under the Curve (AUC) | Plasma Dileucine AUC |

| Leucine (LEU) | 0.047 ± 0.029 | Similar to DILEU | Lower than DILEU |

| Dileucine (DILEU) | 0.075 ± 0.032 | Similar to LEU | Higher than LEU |

| Data from a study comparing the effects of 2g of leucine versus 2g of dileucine ingestion in young men. physiology.org The results indicate that while both treatments resulted in similar plasma leucine levels, dileucine ingestion led to a significant increase in plasma dileucine and a greater stimulation of muscle protein synthesis. |

Role in General Metabolic Pathways

Phenylalanine and leucine are fundamental components of numerous metabolic processes. As essential amino acids, they cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org Once absorbed, they are incorporated into new proteins or catabolized for energy. wikipedia.org

Phenylalanine metabolism is a critical intersection between primary and secondary metabolic pathways. frontiersin.org It is hydroxylated to form tyrosine, initiating a pathway that leads to the synthesis of vital molecules including neurotransmitters, hormones, and melanin. youtube.com The carbon skeleton of phenylalanine, after the removal of its amino group, can enter the citric acid cycle to be used for energy production. wikipedia.org

Leucine is a branched-chain amino acid (BCAA) that, in addition to its role in protein synthesis, can be metabolized in peripheral tissues, particularly muscle. Its catabolism generates acetyl-CoA and acetoacetate, making it a ketogenic amino acid. nih.gov The metabolic fate of both leucine and phenylalanine is influenced by dietary factors such as carbohydrate intake, which can affect their splanchnic uptake and oxidation. nih.gov

Peptidomimetic Design and Conformational Engineering Featuring Phenylalanine Leucine Amide Motif

Conformational Constraints through Cyclization for Improved Bioactivity

Linear peptides often exist as an ensemble of multiple conformations in solution, and only one of these may be the bioactive conformation. Cyclization is a widely used strategy to pre-organize a peptide into its bioactive conformation, thereby increasing its affinity and selectivity for its target receptor. nih.govrsc.orgnih.gov

Cyclic peptides generally exhibit enhanced metabolic stability and can have improved cell permeability compared to their linear counterparts. rsc.orgresearchgate.netnih.gov Various methods can be employed for cyclization, including head-to-tail, side chain-to-side chain, and backbone-to-side chain linkages. nih.govnih.gov The formation of these cyclic structures can be achieved through the creation of amide, disulfide, ether, or carbon-carbon bonds. nih.gov For instance, palladium-catalyzed C(sp³)–H activation has been utilized to create hydrocarbon linkages between amino acid side chains, resulting in cyclic peptides with improved biological properties. rsc.orgresearchgate.net

Rational Design Principles for Modulating Ligand-Receptor Specificity

The rational design of peptidomimetics aims to optimize the interaction between a ligand and its receptor to achieve high specificity and affinity. nih.gov Structure-based design, which utilizes the three-dimensional structure of the target receptor, is a powerful tool in this process. nih.gov

By understanding the key interactions between the Phe-Leu amide motif and its binding pocket, modifications can be designed to enhance these interactions. For example, introducing conformational constraints, as discussed above, can lock the peptide into a conformation that is optimal for receptor binding. Furthermore, modifying amino acid side chains can introduce new, favorable interactions or remove unfavorable ones, thereby modulating the ligand's specificity for different receptor subtypes. NMR-guided strategies, such as using amide temperature coefficients to identify solvent-exposed amides for N-methylation, can be employed to rationally design peptides with improved properties like membrane permeability. nih.gov

Structure-Activity Relationship (SAR) Studies of Phe-Leu Amide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org In the context of Phe-Leu amide derivatives, SAR studies involve systematically modifying the structure of the peptide and evaluating the impact of these changes on its activity.

These studies can provide valuable insights into:

Key Pharmacophoric Elements: Identifying the essential functional groups and their spatial arrangement required for biological activity.

Role of Individual Residues: Determining the contribution of the phenylalanine and leucine (B10760876) residues, as well as surrounding amino acids, to receptor binding and activation. For example, an alanine (B10760859) scan, where individual amino acid residues are systematically replaced with alanine, can reveal which side chains are critical for activity. acs.org

Impact of Conformational Changes: Assessing how modifications that alter the peptide's conformation, such as cyclization or the introduction of sterically demanding groups, affect its biological profile.

The data generated from SAR studies are crucial for the iterative process of lead optimization, guiding the design of new analogs with improved potency, selectivity, and metabolic stability. nih.govcollaborativedrug.com

Computational Chemistry and in Silico Modeling for Phenylalanine Leucine Amide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Phe-Leu amide, docking simulations are instrumental in predicting how it might interact with biological targets such as protein receptors or enzymes.

The prediction of binding modes involves determining the specific conformation and orientation of the Phe-Leu amide ligand within the binding site of a target protein. This process elucidates the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-target complex. The Phenylalanine residue, with its aromatic ring, can participate in cation-π and π-π stacking interactions, while the Leucine (B10760876) residue's isobutyl side chain contributes to hydrophobic interactions. nih.gov

Once the binding mode is predicted, a scoring function is used to estimate the binding affinity, often expressed as a binding energy value. A lower binding energy typically indicates a more stable and favorable interaction. These predictions are crucial in virtual screening campaigns to identify potential biological targets for Phe-Leu amide or to design analogs with improved binding characteristics. While specific docking studies against a particular target for Phe-Leu amide hydrochloride are not extensively detailed in the literature, the principles are widely applied to peptides. For instance, studies on modified leucine and phenylalanine dipeptides have explored their interactions with various cellular components, underpinning the utility of such computational predictions. nih.gov The accuracy of these predictions can be enhanced by combining them with other methods like free energy-based simulations and machine learning-based scoring functions. nih.govcityu.edu.hk

The table below illustrates a hypothetical output from a molecular docking simulation, showing the predicted binding affinity and key interactions for a ligand like Phe-Leu amide with a protein target.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Example Kinase | -8.5 | Tyr80, Val35, Lys20 | π-π stacking (Phe), Hydrophobic (Leu), H-bond (amide) |

| Example Protease | -7.9 | Phe41, Leu99, Asp102 | Hydrophobic (Phe, Leu), H-bond (amide), Salt bridge |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For Phe-Leu amide, MD simulations provide a detailed picture of its conformational dynamics in different environments, such as in aqueous solution. easychair.org These simulations reveal the accessible shapes (conformations) the molecule can adopt and the transitions between them, offering a dynamic understanding that static models cannot provide. nih.gov

All-atom MD simulations have been used to investigate the structural and conformational properties of the Phe-Leu dipeptide in an aqueous solvent. eie.gr These simulations track the trajectory of every atom in the system, governed by a force field that describes the underlying physics. By analyzing these trajectories, researchers can understand the peptide's flexibility, preferred conformations, and interactions with solvent molecules. eie.gr A study comparing Phe-Leu with its retro-sequence Leu-Phe and a cyclic version, Cyclo(-Leu-Phe), used MD simulations to explore their behavior in water. nih.govacs.org The simulations were performed using the GROMACS software package with an explicit water model. eie.gr

The table below summarizes the typical setup for such a simulation.

| Parameter | Value/Description | Reference |

| Software | GROMACS | eie.gr |

| Force Field | All-atom (e.g., OPLS-AA/L) | eie.gr |

| Solvent Model | SPC/E explicit water | eie.gr |

| Temperature | 300 K | eie.gr |

| Simulation Time | ~0.25 µs (250 ns) | eie.gr |

| Integration Time Step | 1.0 fs | eie.gr |

| Cutoff (non-bonded) | 10 Å | eie.gr |

These simulations revealed that the conformational landscape of Phe-Leu is influenced by factors like intramolecular interactions and interactions with the surrounding water molecules. eie.gr Understanding this conformational sampling is crucial, as the biological activity and self-assembly properties of a peptide are intrinsically linked to its three-dimensional structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org A QSAR model takes the form of an equation that relates numerical descriptors of the molecule's structure (e.g., physicochemical, electronic, or steric properties) to a measured activity, such as binding affinity or inhibitory concentration. youtube.com

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with variations in their structure. The biological activity of these compounds would then be measured experimentally. Subsequently, various molecular descriptors would be calculated for each analog. These descriptors can include:

Hydrophobicity descriptors: such as LogP (the logarithm of the partition coefficient), which is crucial for membrane permeability.

Electronic descriptors: such as partial atomic charges or dipole moment, which influence electrostatic interactions.

Steric descriptors: such as molecular weight or surface area, which relate to the size and shape of the molecule.

Topological descriptors: which describe the connectivity of atoms in the molecule.

By applying statistical methods like multiple linear regression or partial least squares, a model is built to correlate these descriptors with the observed activity. acs.org While specific QSAR models for this compound are not prominent in the reviewed literature, QSAR studies on other dipeptide and peptide series have demonstrated the utility of this approach in peptide-based drug design. nih.gov A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of new, unsynthesized Phe-Leu amide analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. acs.org

Predictive Modeling for Peptide Self-Assembly

The ability of peptides to self-assemble into well-defined nanostructures is a field of intense research, and computational modeling plays a key role in predicting and understanding this phenomenon. udel.edunih.gov For Phe-Leu amide, predictive models can determine its propensity to aggregate and form structures like fibers, tubes, or hydrogels. nih.gov

Molecular dynamics simulations are a primary tool for this purpose. nih.gov By simulating a system containing many peptide molecules in a solvent, researchers can observe the initial stages of aggregation and characterize the resulting structures. eie.gr A key metric derived from these simulations is the Potential of Mean Force (PMF), which quantifies the effective interaction energy between two peptide molecules as a function of their separation distance. A deep attractive well in the PMF curve indicates a strong tendency for the molecules to associate, while a repulsive curve suggests they are unlikely to self-assemble. eie.gr

A detailed computational study compared the self-assembly propensity of Phe-Leu, Leu-Phe, and Cyclo(-Leu-Phe). eie.grnih.govacs.org The results from both PMF calculations and analysis of radial distribution functions (rdfs) indicated that the Phe-Leu sequence has a very weak propensity for self-assembly in aqueous solution. In contrast, its retro-sequence Leu-Phe showed a mild tendency to assemble, and the cyclic version showed the strongest attraction. eie.grresearchgate.net This highlights how a subtle change in amino acid sequence can dramatically alter self-assembly behavior.

| Dipeptide | PMF Result | Radial Distribution Function (rdf) | Predicted Self-Assembly Propensity | Reference |

| Phe-Leu | Fully repulsive potential | Almost uniform distribution | Very Weak / None | eie.gr |

| Leu-Phe | Attractive well present | Pronounced peak indicating association | Mild | eie.gr |

| Cyclo(-Leu-Phe) | Strongest attractive well | Highest peak indicating strong association | Strong | eie.gr |

These in silico predictions are invaluable for designing new peptide sequences with tailored self-assembly properties for applications in biomaterials and nanotechnology. semanticscholar.orgdntb.gov.ua

Emerging Applications and Future Research Directions

Development of Advanced Biomaterials and Nanosystems with Phe-Leu Amide as Building Blocks

The self-assembly of peptides into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology, with applications ranging from tissue engineering to drug delivery. The specific sequence and properties of the constituent amino acids dictate the resulting morphology and function of these materials. The aromatic-aliphatic dipeptide Phe-Leu is a subject of interest in this domain due to the interplay of hydrophobic and π-π stacking interactions that can drive its self-organization.

Research has shown that short peptides, including dipeptides, can self-assemble into various nanostructures like fibrils, ribbons, and nanotubes. For instance, the self-assembly of L-phenylalanine on its own can result in the formation of ordered fibrillar structures. researchgate.netfrontiersin.org The process is influenced by factors such as pH, which affects the ionization state of the amino and carboxyl groups and, consequently, the intermolecular electrostatic interactions. researchgate.net

Studies comparing the self-assembly of Phe-Leu with its retro-sequence Leu-Phe and its cyclic counterpart have provided insights into the underlying mechanisms of their organization. nih.govresearchgate.net Combining all-atom molecular dynamics simulations with experimental techniques like field emission scanning electron microscopy (FESEM) has revealed differences in the self-assembling propensity, which was found to follow the order: Cyclo(-Leu-Phe) > Leu-Phe > Phe-Leu. nih.govresearchgate.net This highlights how the specific sequence of amino acids within a dipeptide building block profoundly influences the resulting supramolecular structures.

The ability to form hydrogels is a particularly valuable property of self-assembling peptides for biomedical applications. nih.govmdpi.com These hydrogels can mimic the extracellular matrix, providing a hydrated, three-dimensional environment suitable for cell culture and tissue regeneration. nih.govmdpi.com While extensive research has focused on Fmoc-functionalized dipeptides, particularly Fmoc-Phe-Phe, for hydrogel formation, the principles of self-assembly driven by aromatic and hydrophobic interactions are directly applicable to Phe-Leu amide. nih.govmdpi.com The amide group at the C-terminus of Phe-Leu amide can participate in hydrogen bonding, further influencing the stability and properties of the resulting nanostructures.

Future research is directed towards creating "smart" biomaterials from Phe-Leu amide and its derivatives. These materials could be designed to respond to specific physiological stimuli, such as pH or enzymes, for controlled drug release. rsc.org By incorporating specific bioactive motifs into nanosystems built from Phe-Leu amide, researchers aim to develop targeted drug delivery vehicles and advanced scaffolds for tissue engineering that can actively guide cell behavior. nih.govmdpi.com

| Feature | Description | Research Focus |

| Self-Assembly | Spontaneous organization of molecules into ordered structures. | Investigating the influence of sequence and environment on nanostructure formation. researchgate.netnih.govresearchgate.net |

| Nanostructures | Formation of fibrils, ribbons, and nanotubes. | Characterizing the morphology and properties of Phe-Leu amide-based assemblies. |

| Hydrogelation | Formation of water-swollen polymer networks. | Developing biocompatible hydrogels for tissue engineering and drug delivery. nih.govmdpi.com |

| Stimuli-Responsive Behavior | Materials that change properties in response to external cues. | Designing smart biomaterials for targeted therapies. rsc.org |

Novel Biocatalytic Systems for Peptide Synthesis and Modification

The synthesis and modification of peptides are critical for developing new therapeutics and research tools. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and environmental sustainability. gcwgandhinagar.comrsc.org

Enzymatic approaches are being increasingly explored for the synthesis of amide bonds, the fundamental linkage in peptides like Phe-Leu amide. researchgate.netrug.nl A variety of enzymes, including lipases, proteases, and dedicated amide bond synthetases, are being investigated for their ability to form peptide bonds. acs.orgmanchester.ac.uk For instance, hydrolase enzymes can be used in reverse, favoring synthesis over hydrolysis, often by conducting the reaction in low-water environments. rsc.org More recently, ATP-dependent enzymes like amide bond synthetases have shown great promise for efficient amide bond formation in aqueous media. rsc.orgresearchgate.net

Beyond synthesis, enzymes are powerful tools for the specific modification of peptides. researchgate.net This can involve the attachment of functional groups, such as lipids or sugars, to alter the peptide's properties, such as stability or bioavailability. nih.govmdpi.com For example, lipidation is a strategy used to improve the therapeutic potential of peptide drugs. nih.gov While not directly demonstrated for Phe-Leu amide, the enzymatic machinery for such modifications exists and could be adapted. Enzymes like transglutaminases can be used for cross-linking peptides, which is relevant for stabilizing biomaterials. gcwgandhinagar.com

The development of novel biocatalytic systems often involves enzyme engineering and the creation of multi-enzyme cascades. By modifying the active site of an enzyme, its substrate specificity and catalytic efficiency can be altered to accept non-natural substrates or to perform novel chemical transformations. One-pot reactions combining chemo- and biocatalysis are also emerging as a powerful strategy, providing new synthetic routes to amides that are not achievable through traditional methods alone. researchgate.net

Future research in this area will likely focus on discovering and engineering new enzymes with enhanced capabilities for dipeptide synthesis and modification. The goal is to develop robust and scalable biocatalytic processes for the production of Phe-Leu amide and its derivatives with high purity and yield. This includes the development of efficient ATP recycling systems for ligase-catalyzed reactions to make them more economically viable. rsc.org

| Biocatalytic Approach | Description | Key Enzymes | Future Directions |

| Amide Bond Synthesis | Enzymatic formation of the peptide bond. | Lipases, Proteases, Amide Bond Synthetases, Ligases. acs.orgmanchester.ac.uk | Discovery and engineering of novel enzymes; development of efficient ATP recycling systems. rsc.org |

| Peptide Modification | Enzymatic alteration of peptide structure. | Transglutaminases, Prenyltransferases. gcwgandhinagar.comnih.gov | Adapting enzymatic modifications to enhance the properties of Phe-Leu amide. |

| Chemo-enzymatic Systems | Combination of chemical and biological catalysis. | Nitrile hydratases, Copper catalysts. researchgate.net | Designing novel one-pot reaction cascades for complex peptide synthesis. |

Advancements in Analytical Platforms for High-Throughput Screening

The discovery and development of new bioactive peptides and biomaterials rely on the ability to screen large libraries of compounds and analyze their properties efficiently. High-throughput screening (HTS) platforms are essential tools in this process, enabling the rapid evaluation of thousands to millions of samples. acs.orgmdpi.com

For peptide-based research, several analytical platforms are particularly relevant. Peptide chip technology, for example, involves immobilizing a large number of different peptides on a solid surface to create a microarray. creative-peptides.com These chips can then be used to screen for interactions with other molecules, such as proteins or antibodies, which is crucial for identifying new drug targets or diagnostic markers. creative-peptides.com

Mass spectrometry (MS) is another cornerstone of modern peptide analysis. nih.gov Advanced MS techniques, often coupled with ultra-high-performance liquid chromatography (UPLC-MS), allow for the high-resolution separation and identification of peptides with great sensitivity and accuracy. biosynth.com These platforms can be used for purity assessment, sequence confirmation, and quantitative analysis. biosynth.com The integration of data-dependent acquisition (DDA) and data-independent acquisition (DIA) approaches in MS, combined with deep learning-based data analysis, is further boosting the sensitivity and specificity of peptide identification. nih.gov